molecular formula C18H22N4O8S2 B11026907 N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide)

N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide)

Cat. No.: B11026907
M. Wt: 486.5 g/mol
InChI Key: KBXMEULUOYQXLG-UHFFFAOYSA-N
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Description

N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide): is an organic compound characterized by the presence of two nitrobenzenesulfonamide groups linked by a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) typically involves the reaction of hexane-1,6-diamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups in N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) can undergo reduction to form amino groups.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: Formation of hexane-1,6-diylbis(2-aminobenzenesulfonamide).

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and polymers.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with proteins.

Industry: In the industrial sector, N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzenesulfonamide groups can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. The hexane linker provides flexibility and spatial arrangement, allowing the compound to fit into the active sites of enzymes or binding pockets of proteins.

Comparison with Similar Compounds

    N,N’-hexane-1,6-diylbis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): This compound is used as a stabilizer for metallic polymers and has similar structural features with a hexane linker.

    1,6-hexamethylenebis(1,1-dimethylsemicarbazide): Known for its use as a cross-linking agent in rubber and plastic production.

    N,N’-hexane-1,6-diylbis(3-phenylprop-2-en-1-imine): Used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Uniqueness: N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) is unique due to its dual nitrobenzenesulfonamide groups, which confer specific chemical reactivity and biological activity. The presence of nitro groups allows for reduction reactions to form amines, while the sulfonamide groups enable nucleophilic substitution reactions, making it a versatile compound in both chemical synthesis and biological applications.

Properties

Molecular Formula

C18H22N4O8S2

Molecular Weight

486.5 g/mol

IUPAC Name

2-nitro-N-[6-[(2-nitrophenyl)sulfonylamino]hexyl]benzenesulfonamide

InChI

InChI=1S/C18H22N4O8S2/c23-21(24)15-9-3-5-11-17(15)31(27,28)19-13-7-1-2-8-14-20-32(29,30)18-12-6-4-10-16(18)22(25)26/h3-6,9-12,19-20H,1-2,7-8,13-14H2

InChI Key

KBXMEULUOYQXLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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